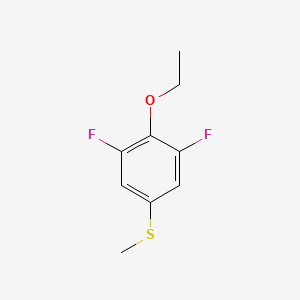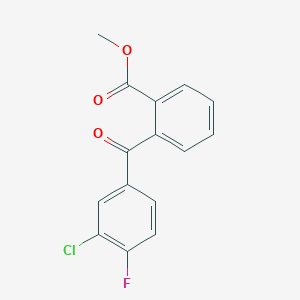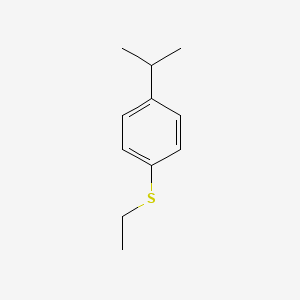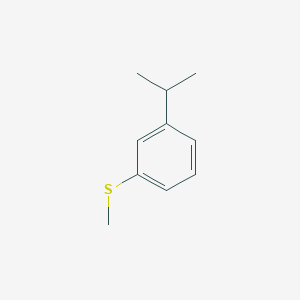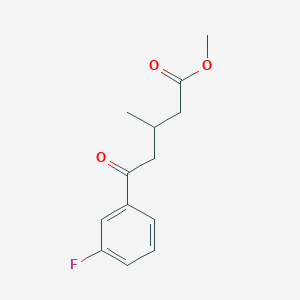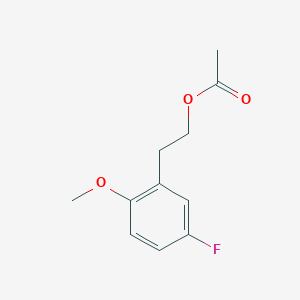
3-Fluoro-6-methoxyphenethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-6-methoxyphenethyl acetate is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and an acetate ester linked to a phenethyl backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxyphenethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-6-methoxyphenol.
Esterification: The phenol undergoes esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 3-fluoro-6-methoxyphenyl acetate.
Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-fluoro-6-methoxyphenethyl alcohol.
Acetylation: Finally, the alcohol is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Fluoro-6-methoxyphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Products include 3-fluoro-6-methoxybenzoic acid or 3-fluoro-6-methoxyacetophenone.
Reduction: Products include 3-fluoro-6-methoxyphenethyl alcohol or 3-fluoro-6-methoxybenzene.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
3-Fluoro-6-methoxyphenethyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-Fluoro-6-methoxyphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and stability. These interactions influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- 3-Fluoro-4-methoxyphenethyl acetate
- 3-Fluoro-6-ethoxyphenethyl acetate
- 3-Chloro-6-methoxyphenethyl acetate
Comparison: 3-Fluoro-6-methoxyphenethyl acetate is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)15-6-5-9-7-10(12)3-4-11(9)14-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQXAFXUXPRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

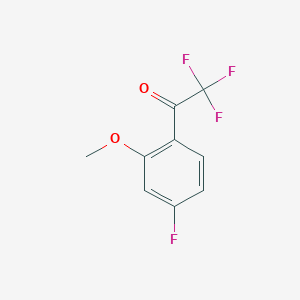
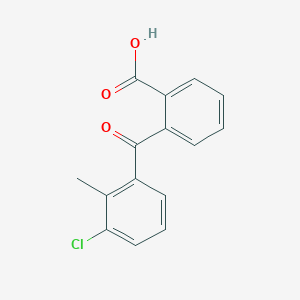
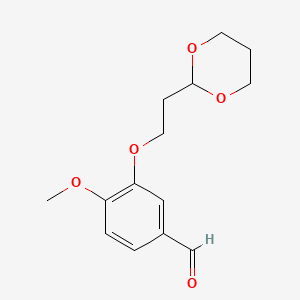
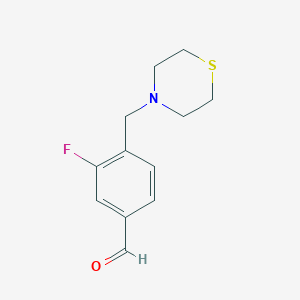
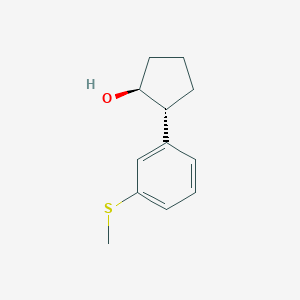
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)
![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)
![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)
